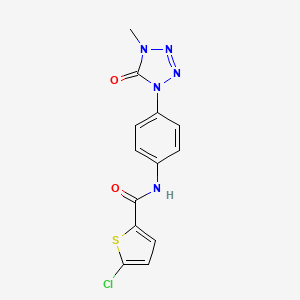
5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Synthesis Analysis
The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride . The process involves the use of (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Molecular Structure Analysis
The molecular structure of this compound includes a 5-chlorothiophene-2-carboxamide moiety and a morpholinone moiety . The interaction of these two moieties is crucial for the compound’s high affinity and potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The key reaction is the formation of the oxazolidinone ring, which is crucial for the compound’s activity as a factor Xa inhibitor .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
New thiophene derivatives, including structures related to 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide, have been synthesized and tested for their anticancer properties. These compounds exhibit significant inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents. The synthesis process involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents, leading to thiophene-based compounds that demonstrate good cytotoxicity in vitro, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation and Docking Studies
Thiophene derivatives, including those similar to the specified chemical, have been synthesized and subjected to antimicrobial evaluation and docking studies. These studies aim to understand the compounds' interactions within biological systems, particularly their potential as antimicrobial agents. The synthesis route involves the condensation of thiophene-2-carboxamide with sodium azide and various reagents to produce compounds with significant biological activity, indicating their potential application in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Novel Synthetic Pathways for Antitumor Agents
Research on imidazotetrazines, which are structurally related to the specified compound, has led to the development of new synthetic routes for antitumor drugs like temozolomide. These pathways involve intermediates that are synthesized through various chemical reactions, demonstrating the compound's relevance in the synthesis of clinically significant antitumor agents. This research provides insights into the chemical synthesis of important therapeutic agents, highlighting the compound's role in advancing cancer treatment (Wang et al., 1997).
Mécanisme D'action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this disruption include a reduction in thrombin generation and fibrin clot formation, ultimately leading to an antithrombotic effect .
Result of Action
The molecular effect of the compound’s action is the inhibition of Factor Xa activity, which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in platelet aggregation and fibrin clot formation, thereby preventing thrombosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can potentially affect its action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c1-18-13(21)19(17-16-18)9-4-2-8(3-5-9)15-12(20)10-6-7-11(14)22-10/h2-7H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNIXPBKLOYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)

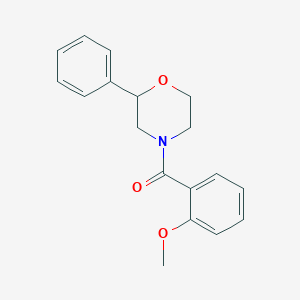
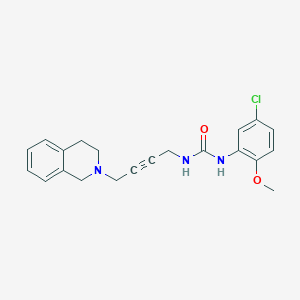

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

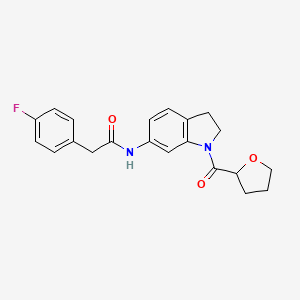
![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)
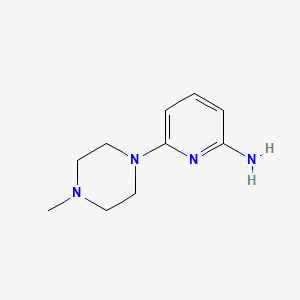

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)
